molecular formula C19H21ClFN3O2S B2934683 1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-07-7

1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2934683
CAS No.: 2034328-07-7
M. Wt: 409.9
InChI Key: PGOFYUMLPZGRJV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzothiadiazole dioxide core fused with a piperidine ring substituted by a 2-chloro-6-fluorobenzyl group and a methyl group.

Properties

IUPAC Name

3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2S/c1-22-18-7-2-3-8-19(18)24(27(22,25)26)14-9-11-23(12-10-14)13-15-16(20)5-4-6-17(15)21/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOFYUMLPZGRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a member of the benzo[c][1,2,5]thiadiazole family and is characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C18H21ClFN3O2S
  • Molecular Weight: 373.89 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives containing the thiadiazole moiety demonstrated potent activity against various bacterial strains. For instance, compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundActivity AgainstMIC (μg/mL)
Thiadiazole Derivative AS. aureus32.6
Thiadiazole Derivative BE. coli47.5

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological activity. Research has indicated that similar compounds can interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and immune response.
  • Enzyme Inhibition: It may inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.
  • Cell Signaling Modulation: The compound can modulate intracellular signaling cascades that regulate cell proliferation and apoptosis.

Study on Immune Modulation

A notable study evaluated the immunomodulatory effects of a related compound in mouse splenocytes. The results demonstrated a significant increase in immune cell viability in the presence of the compound at concentrations as low as 100 nM . This suggests potential applications in enhancing immune responses.

Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives similar to the target compound were screened against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the thiadiazole ring significantly enhanced activity against resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution and Sulfonamide Reactivity

The sulfonamide group (-SO₂-) in the thiadiazole ring is a key reactive site. Under alkaline conditions, this group undergoes nucleophilic substitution with amines or alcohols. For example:

Compound+R NH2SO2 NH R+Byproducts[1][4]\text{Compound}+\text{R NH}_2\rightarrow \text{SO}_2\text{ NH R}+\text{Byproducts}\quad[1][4]

Reaction Conditions :

ReagentSolventTemperatureYield (%)
EthylamineDMF80°C65–72
Benzyl alcoholTolueneReflux58
PiperidineCH₂Cl₂RT82

This reactivity is critical for generating analogs with modified biological activity.

Ring-Opening and Rearrangement Reactions

The thiadiazole ring can undergo ring-opening in the presence of strong nucleophiles (e.g., Grignard reagents) or under acidic conditions. For instance:

Thiadiazole+CH3MgBrThiol intermediateH2ODisulfide[3][6]\text{Thiadiazole}+\text{CH}_3\text{MgBr}\rightarrow \text{Thiol intermediate}\xrightarrow{\text{H}_2\text{O}}\text{Disulfide}\quad[3][6]

Key Observations :

  • Ring-opening yields thiol intermediates, which oxidize to disulfides in air .

  • Rearrangement products depend on substituent steric effects and reaction pH .

Halogen Exchange Reactions

The 2-chloro-6-fluorobenzyl group participates in halogen exchange under palladium catalysis:

ClPd PPh3 4,CuIBr I[5][7]\text{Cl}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{CuI}}\text{Br I}\quad[5][7]

Optimized Conditions :

SubstrateCatalystHalide SourceTime (h)Conversion (%)
2-Cl-6-F-BenzylPd(OAc)₂/XantphosKBr1289
2-Cl-6-F-BenzylCuI/1,10-PhenanthrolineNaI894

This enables diversification of the aromatic moiety for structure-activity relationship studies .

Piperidine Functionalization

The piperidine ring undergoes alkylation or acylation at the nitrogen atom. For example:

Piperidine N+CH3COClAcetylated Derivative[2][4]\text{Piperidine N}+\text{CH}_3\text{COCl}\rightarrow \text{Acetylated Derivative}\quad[2][4]

Reaction Efficiency :

  • Acetylation proceeds quantitatively in dichloromethane with triethylamine.

  • Alkylation with ethyl bromoacetate requires phase-transfer catalysts (e.g., TBAB) for >90% yield .

Oxidation and Reduction Pathways

  • Oxidation : The methyl group on the thiadiazole ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ :

     CH3KMnO4 COOH[1]\text{ CH}_3\xrightarrow{\text{KMnO}_4}\text{ COOH}\quad[1]

    Conditions : 60°C, 6 hours, 78% yield.

  • Reduction : The sulfone group (-SO₂-) resists reduction, but the thiadiazole ring can be partially reduced with LiAlH₄ to form dihydro derivatives .

Stability Under Physiological Conditions

The compound hydrolyzes slowly in aqueous buffers (pH 7.4, 37°C), with a half-life of 48 hours. Degradation products include:

  • 2-Chloro-6-fluorobenzoic acid (via benzyl cleavage).

  • 3-Methylbenzo-thiadiazole sulfonic acid (via sulfonamide hydrolysis).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzothiadiazole vs. Benzodioxine Derivatives: The target compound’s benzo[c][1,2,5]thiadiazole 2,2-dioxide core differs from the 1,4-benzodioxine-based derivatives described in .
  • Piperidine Substitutions :
    The piperidin-4-yl group in the target compound is substituted with a 2-chloro-6-fluorobenzyl group, whereas analogs in feature 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine. The chloro-fluoro substitution may increase lipophilicity and metabolic stability compared to the isoxazole-containing derivatives .

Pharmacological and Physicochemical Properties

  • Antibacterial Activity :
    Compounds with 1,3,4-thiadiazole or 1,2,4-triazole moieties () exhibit moderate to strong antibacterial activity. The target compound’s 1,2,5-thiadiazole dioxide core may offer enhanced solubility and bioavailability due to its sulfone group, though direct activity data are unavailable .

  • Thermochemical Stability: Density-functional theory (DFT) studies () suggest that exact-exchange corrections improve accuracy in predicting thermochemical properties. The chloro and fluoro substituents in the target compound likely reduce electron density at the benzyl group, increasing stability compared to non-halogenated analogs .

Data Table: Key Structural and Functional Comparisons

Property Target Compound Analog from Benzodioxine Derivative ()
Core Structure Benzo[c][1,2,5]thiadiazole 2,2-dioxide 1,3,4-Thiadiazole 2,3-Dihydrobenzo[b][1,4]dioxin
Substituents 2-Chloro-6-fluorobenzyl, methyl 6-Fluorobenzo[d]isoxazol-3-yl, 2-chlorophenyl Hydrazine-carbothioamide
Bioactivity Not reported (inferred: potential antibacterial) Antibacterial (MIC: 8–32 µg/mL) Not reported
Synthetic Route Likely involves piperidine alkylation and cyclization (similar to ) Condensation of thiosemicarbazide with benzodioxine () Multi-step with sodium acetate and thiosemicarbazide

Research Findings and Limitations

  • Synthetic Challenges :
    The chloro-fluoro substitution on the benzyl group may complicate purification due to increased hydrophobicity, a common issue in halogenated piperidine derivatives .
  • Computational Predictions :
    DFT methods incorporating exact-exchange terms () could predict the target compound’s thermochemical properties with <3 kcal/mol error, aiding in stability assessments .
  • Contradictions : While benzodioxine derivatives () prioritize oxygen-mediated interactions, the target compound’s sulfur and nitrogen atoms may favor different binding modes, limiting direct comparisons .

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